
Bifenox-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bifenox-d3 is a deuterated analog of Bifenox, an organic compound primarily used as an herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and analysis of chemical reactions and metabolic pathways.
Métodos De Preparación
The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. The final step in the synthesis of Bifenox, as described in the Mobil patent, includes an Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid . For this compound, deuterium is introduced at specific positions in the molecule, typically through the use of deuterated reagents and solvents .
Análisis De Reacciones Químicas
Bifenox-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bifenox-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new herbicides and pesticides.
Mecanismo De Acción
Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, leading to lipid peroxidation. Both light and oxygen are required for this process to kill the plant .
Comparación Con Compuestos Similares
Bifenox-d3 is similar to other herbicides in the nitrophenyl ether class, such as:
Nitrofen: The oldest member of this class, first registered for sale in 1964.
Acifluorfen: Developed by Rohm & Haas and launched as its sodium salt with the brand name Blazer in 1980.
Compared to these compounds, this compound has improved properties, including a wider spectrum of herbicidal effect and better safety to some crops .
Propiedades
Fórmula molecular |
C14H9Cl2NO5 |
|---|---|
Peso molecular |
345.1 g/mol |
Nombre IUPAC |
trideuteriomethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i1D3 |
Clave InChI |
SUSRORUBZHMPCO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



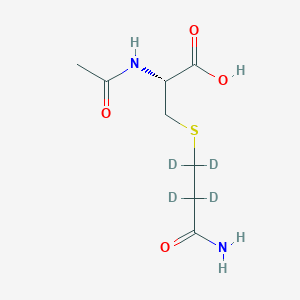
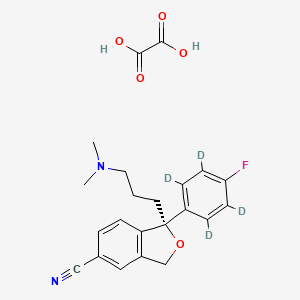

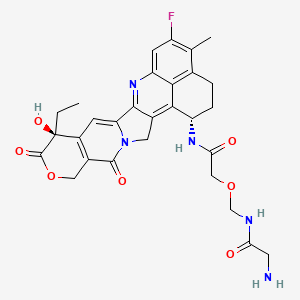


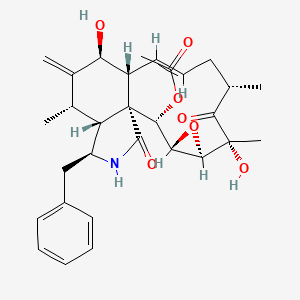
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
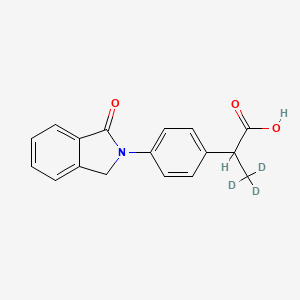
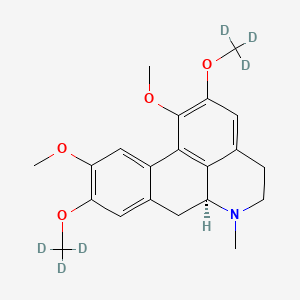
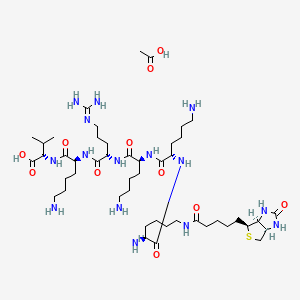

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)
